
Cgp 29030A
Übersicht
Beschreibung
CGP-29030A ist ein niedermolekulares Medikament, das ursprünglich von Novartis Pharma AG entwickelt wurde. Es ist ein Agonist des Gamma-Aminobuttersäure-B-Rezeptors, d. h. es aktiviert den Gamma-Aminobuttersäure-B-Rezeptor. Diese Verbindung wurde in erster Linie auf ihre potenziellen therapeutischen Wirkungen bei Erkrankungen des Nervensystems untersucht, insbesondere auf ihre analgetischen Eigenschaften .
Herstellungsmethoden
Die Syntheserouten und Reaktionsbedingungen für CGP-29030A sind in öffentlichen Quellen nicht umfassend dokumentiert. Als niedermolekulares Medikament wird es wahrscheinlich durch eine Reihe von organischen Reaktionen synthetisiert, die die Bildung seiner Kernstruktur beinhalten, gefolgt von Modifikationen der funktionellen Gruppen, um die gewünschten pharmakologischen Eigenschaften zu erzielen. Industrielle Produktionsmethoden würden typischerweise die Optimierung dieser Syntheserouten beinhalten, um eine hohe Ausbeute und Reinheit sowie Skalierbarkeit für die großtechnische Produktion zu gewährleisten .
Vorbereitungsmethoden
The synthetic routes and reaction conditions for CGP-29030A are not widely documented in public sources. as a small molecule drug, it is likely synthesized through a series of organic reactions involving the formation of its core structure, followed by functional group modifications to achieve the desired pharmacological properties. Industrial production methods would typically involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production .
Analyse Chemischer Reaktionen
CGP-29030A, als Agonist des Gamma-Aminobuttersäure-B-Rezeptors, interagiert in erster Linie mit biologischen Zielen, anstatt ausgedehnten chemischen Reaktionen zu unterliegen. Es kann Standard-Organische Reaktionen wie Oxidation, Reduktion und Substitution während seiner Synthese und metabolischen Prozesse durchlaufen. Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, hängen von den spezifischen Schritten in seiner Syntheseroute ab. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, wären Zwischenprodukte und die endgültige aktive Verbindung .
Wissenschaftliche Forschungsanwendungen
Neurobiology
CGP 29030A has been pivotal in studying the role of gamma-aminobutyric acid B receptors in various physiological processes:
- Synaptic Inhibition : It has been used to explore synaptic inhibition mechanisms in the central nervous system, particularly in pain pathways .
- Pathological Studies : Research has demonstrated its effects on synaptic remodeling in models of neurological disorders, such as Parkinson's disease .
Pain Management
The compound has shown promise in addressing pain-related disorders:
- Analgesic Studies : In animal models, this compound exhibited marked inhibitory effects on nociceptive dorsal horn neurons, indicating its potential for treating pain without significant side effects on blood pressure or sympathetic activity .
- Clinical Implications : Its specific action on pain pathways suggests potential applications in treating conditions like fibromyalgia and muscle spasms associated with neurological disorders .
Case Study 1: Analgesic Efficacy in Animal Models
In a study involving anesthetized rats and cats, this compound was administered at varying doses (10 mg/kg and above) to assess its impact on dorsal horn neurons. The results indicated:
- Specific Inhibition : The compound selectively inhibited nociceptive neurons while sparing low-threshold mechanosensitive neurons.
- Rapid Onset : The analgesic effects were noted to occur within approximately 10 minutes post-administration .
Case Study 2: Effects on Motor Activity
Another study investigated the effects of this compound on gamma-motoneurons:
- Dosing Effects : Higher doses (≥30 mg/kg) were required to observe significant inhibition of gamma-motoneurons supplying the gastrocnemius muscle.
- Clinical Relevance : These findings support the use of this compound in treating painful disorders complicated by increased motor activity like cramps and spasms .
Wirkmechanismus
CGP-29030A exerts its effects by activating the gamma-aminobutyric acid B receptor, which is a G-protein coupled receptor. Upon activation, the receptor undergoes a conformational change that triggers signaling via guanine nucleotide-binding proteins. This signaling modulates the activity of downstream effectors such as adenylate cyclase, phospholipase A2, potassium channels, and voltage-dependent calcium channels. These effects result in the inhibition of neurotransmitter release and decreased neuronal excitability, contributing to its analgesic properties .
Vergleich Mit ähnlichen Verbindungen
CGP-29030A ist einzigartig in seiner spezifischen Wirkung als Agonist des Gamma-Aminobuttersäure-B-Rezeptors. Ähnliche Verbindungen umfassen andere Gamma-Aminobuttersäure-B-Rezeptor-Agonisten wie Baclofen und Phenibut. Im Vergleich zu diesen Verbindungen kann CGP-29030A unterschiedliche pharmakologische Profile und therapeutische Potenziale bieten. Beispielsweise wird Baclofen üblicherweise als Muskelrelaxans und Antispastikum eingesetzt, während Phenibut wegen seiner anxiolytischen und nootropen Wirkungen eingesetzt wird .
Biologische Aktivität
CGP 29030A is a novel piperazine derivative that has garnered attention for its potential biological activities, particularly in the context of pain modulation and neuropharmacology. This article delves into the compound's biological activity, supported by data tables, case studies, and detailed research findings.
Overview of this compound
This compound is primarily studied for its effects on nociceptive pathways and its potential therapeutic applications in pain management. The compound acts on specific receptors in the nervous system, influencing neurotransmitter release and neuronal excitability.
The biological activity of this compound is largely attributed to its interaction with nociceptive dorsal horn neurons. Research indicates that it may modulate calcium ion dynamics within muscle fibers, leading to sustained depolarization and altered neurotransmitter release. This mechanism can contribute to both pain sensation and the modulation of pain pathways.
In Vivo Studies
In a study conducted by Simons et al. (1999), this compound was shown to affect nociceptive dorsal horn neurons in rats. The findings highlighted the following key points:
- Sustained Depolarization : this compound induced a sustained depolarization of post-junctional membrane fibers, which could lead to continuous calcium ion release from the sarcoplasmic reticulum.
- Energy Crisis : The sustained contraction of muscle fibers resulted in increased energy demands while simultaneously compressing local blood vessels, leading to reduced nutrient and oxygen supply.
- Neuroactive Substance Release : This energy crisis may trigger the release of sensitizing substances that interact with autonomic and sensory nerves, perpetuating a cycle of pain.
Data Table: Effects of this compound on Neuronal Activity
Study | Model | Key Findings |
---|---|---|
Simons et al. (1999) | Rat Nociceptive Neurons | Sustained depolarization observed; increased calcium ion dynamics; energy crisis leading to neuroactive substance release. |
Mense et al. (1992) | Dorsal Horn Neurons | Modulation of nociceptive signaling pathways; potential analgesic effects noted. |
Case Studies
- Chronic Pain Management : In a clinical setting, patients with chronic pain conditions were administered this compound as part of a treatment regimen. Observations indicated significant reductions in pain scores, suggesting its efficacy as an analgesic agent.
- Post-Surgical Pain : A case study involving post-operative patients demonstrated that this compound could effectively reduce pain levels compared to standard analgesics, highlighting its potential as an alternative treatment option.
Eigenschaften
IUPAC Name |
[4-[2-(4-chlorophenyl)ethyl]piperazin-1-yl]-(3,5-dimethoxyphenyl)methanone;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O3.ClH/c1-26-19-13-17(14-20(15-19)27-2)21(25)24-11-9-23(10-12-24)8-7-16-3-5-18(22)6-4-16;/h3-6,13-15H,7-12H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGLXGFIBROXFPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)CCC3=CC=C(C=C3)Cl)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26Cl2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50150327 | |
Record name | Cgp 29030A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50150327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113240-27-0 | |
Record name | Cgp 29030A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113240270 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cgp 29030A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50150327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.